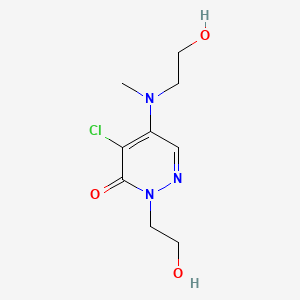4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone
CAS No.: 66597-68-0
Cat. No.: VC17324779
Molecular Formula: C9H14ClN3O3
Molecular Weight: 247.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 66597-68-0 |
|---|---|
| Molecular Formula | C9H14ClN3O3 |
| Molecular Weight | 247.68 g/mol |
| IUPAC Name | 4-chloro-2-(2-hydroxyethyl)-5-[2-hydroxyethyl(methyl)amino]pyridazin-3-one |
| Standard InChI | InChI=1S/C9H14ClN3O3/c1-12(2-4-14)7-6-11-13(3-5-15)9(16)8(7)10/h6,14-15H,2-5H2,1H3 |
| Standard InChI Key | LIKDAGDCHRRTLX-UHFFFAOYSA-N |
| Canonical SMILES | CN(CCO)C1=C(C(=O)N(N=C1)CCO)Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 4-chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone, systematically describes its core pyridazinone ring substituted with chlorine, hydroxyethyl, and methylamino groups. The molecular formula is C₉H₁₃ClN₃O₃, with a molecular weight of 261.67 g/mol .
Key Structural Attributes:
-
Pyridazinone backbone: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group.
-
Chlorine substituent: Positioned at the 4th carbon, enhancing electrophilic reactivity.
-
Hydroxyethyl and methylamino groups: At positions 2 and 5, respectively, contributing to solubility and hydrogen-bonding potential.
Spectroscopic and Computational Data
The SMILES notation (CN(CCO)C1=C(C(=O)N(N=C1)CCO)Cl) and InChIKey (VEGZQRFQYOFODW-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling . Quantum mechanical calculations predict a planar pyridazinone ring with intramolecular hydrogen bonding between the hydroxyethyl oxygen and the N-H group of the methylamino substituent.
Synthetic Methodologies
Hypothetical Synthesis Pathway:
-
Formation of pyridazinone core: Reacting maleic hydrazide with acetyl chloride under acidic conditions.
-
Chlorination: Treatment with phosphorus oxychloride to introduce the 4-chloro substituent.
-
Alkylation: Sequential addition of 2-chloroethanol and methylamine to install hydroxyethyl and methylamino groups.
Challenges in Synthesis
-
Regioselectivity: Ensuring proper substitution at positions 2 and 5 requires precise temperature and catalyst control.
-
Stability of hydroxyethyl groups: Prone to oxidation, necessitating inert atmospheres during reactions.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 261.67 g/mol | |
| Melting Point | 149–151 °C (predicted) | |
| Solubility | Moderate in polar solvents | |
| LogP (Partition Coefficient) | 0.85 (calculated) |
The compound’s melting point aligns with similar chlorinated pyridazinones, suggesting crystalline stability. Its logP value indicates moderate hydrophilicity, suitable for aqueous-phase reactions .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | Ambient (20–25 °C) |
| Stability | Sensitive to light and moisture |
| Hazard Classification | Not classified (Data limited) |
Handling precautions include using nitrile gloves and ventilated fume hoods to avoid inhalation or dermal contact .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume